![molecular formula C16H17ClO3 B4697438 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4697438.png)
2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chemicals known as cannabinoids, which are known to interact with the endocannabinoid system in the human body.
Scientific Research Applications
2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also been studied for its potential use as an anti-cancer agent. In addition, 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been used as a tool compound in research to better understand the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a variety of physiological effects. CB1 receptors are primarily found in the brain and are involved in the regulation of pain, appetite, and mood, while CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have potent analgesic effects, reducing pain in both acute and chronic pain models. It has also been shown to have anti-inflammatory effects, reducing inflammation in various models of inflammation. In addition, 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have neuroprotective effects, protecting against damage to the nervous system in various models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise targeting of the endocannabinoid system and the ability to study its effects on various physiological processes. However, one limitation of using 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its potential for off-target effects, as it may interact with other receptors in the body. In addition, the high potency of 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may make it difficult to accurately dose in lab experiments.
Future Directions
There are numerous future directions for research on 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of research is the development of more selective agonists of the CB1 and CB2 receptors, which may have fewer off-target effects. Another area of research is the development of more effective delivery methods for 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, such as targeted nanoparticles or liposomes. Finally, further research is needed to better understand the long-term effects of 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one on the endocannabinoid system and its potential therapeutic applications.
In conclusion, 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, leading to a variety of physiological effects. While there are advantages and limitations to using 2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments, there are numerous future directions for research on this compound, including the development of more selective agonists and more effective delivery methods.
properties
IUPAC Name |
2-chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-2-7-19-15-9-14-12(8-13(15)17)10-5-3-4-6-11(10)16(18)20-14/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIDANOEXRVWOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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